molecular formula C28H26N4O4S B2920268 Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114628-51-1

Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2920268
CAS No.: 1114628-51-1
M. Wt: 514.6
InChI Key: LSSBJACZGBMRKY-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a tetrahydroquinazoline core substituted with a methyl ester at position 7, a 4-phenylpiperazine-1-carbonylbenzyl group at position 3, and a thioxo group at position 2. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and carbonyl coupling, as inferred from analogous protocols in the literature .

Properties

CAS No.

1114628-51-1

Molecular Formula

C28H26N4O4S

Molecular Weight

514.6

IUPAC Name

methyl 4-oxo-3-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C28H26N4O4S/c1-36-27(35)21-11-12-23-24(17-21)29-28(37)32(26(23)34)18-19-7-9-20(10-8-19)25(33)31-15-13-30(14-16-31)22-5-3-2-4-6-22/h2-12,17H,13-16,18H2,1H3,(H,29,37)

InChI Key

LSSBJACZGBMRKY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with various functional groups, including a thioxo group and a piperazine moiety. The structural complexity suggests potential interactions with biological targets, which can lead to diverse pharmacological effects.

Chemical Formula

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains by inhibiting cell wall synthesis and disrupting membrane integrity . The presence of the thioxo group in the compound may enhance its antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

The tetrahydroquinazoline derivatives have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific compound may exhibit similar mechanisms, particularly due to the presence of the phenylpiperazine group, which is known to interact with multiple cellular pathways involved in cancer progression.

Neuropharmacological Effects

Piperazine derivatives are often studied for their neuropharmacological effects. They can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders . The compound's structure suggests it may possess similar properties, possibly acting as a selective serotonin reuptake inhibitor (SSRI) or affecting dopaminergic pathways.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is critical for neurotransmitter regulation .
  • Receptor Modulation : Interaction with serotonin and dopamine receptors could mediate its neuropharmacological effects.
  • Cell Cycle Regulation : Induction of apoptosis in cancer cells suggests involvement in cell cycle regulation pathways.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various piperazine derivatives found that compounds similar to our target demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, revealing promising results for further development .

Study 2: Anticancer Activity

In vitro studies on tetrahydroquinazoline derivatives indicated that certain compounds led to a marked decrease in viability of various cancer cell lines. Mechanistic studies showed that these compounds activated apoptotic pathways through caspase activation and increased levels of pro-apoptotic proteins .

Study 3: Neuropharmacological Assessment

Research on piperazine-based compounds revealed their potential as anxiolytic agents in animal models. Behavioral tests indicated reduced anxiety-like behaviors following administration of these compounds, suggesting their utility in treating anxiety disorders .

Comparison with Similar Compounds

Research Findings and Functional Implications

Physicochemical Properties

  • Hydrogen Bonding : The thioxo and carbonyl groups may participate in hydrogen-bonding networks, as discussed in , which could stabilize protein-ligand interactions.

Limitations in Literature

  • notes that some piperazine derivatives lack published synthetic details or biological data, highlighting gaps in comparative analyses.
  • Crystallographic data for the target compound are absent in the provided evidence, though software like ORTEP-3 () and SHELX () are standard tools for such analyses.

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